Product packaging for cIAP1 Ligand-Linker Conjugates 9(Cat. No.:)

cIAP1 Ligand-Linker Conjugates 9

Cat. No.: B11932443
M. Wt: 660.8 g/mol
InChI Key: IMJARMFRGASVMW-LBFZIJHGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Protein Degradation as a Therapeutic Strategy

The concept of harnessing the cell's own machinery to eliminate unwanted proteins is a significant leap forward from traditional pharmacology. nih.gov Historically, drug development has focused on inhibiting the function of proteins. However, this approach has limitations, as many disease-relevant proteins lack easily targetable active sites. nih.gov The evolution of TPD began with a deeper understanding of the ubiquitin-proteasome system (UPS), the cell's natural disposal system for damaged or unnecessary proteins. mdpi.comfrontiersin.org This system tags proteins for destruction with a small protein called ubiquitin, leading to their degradation by the proteasome. frontiersin.org The initial discoveries of this pathway in the 1980s and the subsequent identification of key genes in the 1990s laid the groundwork for its therapeutic exploitation. protein-degradation.org The realization that this system could be "hijacked" by small molecules to selectively destroy specific proteins opened up a new frontier in medicine. wikipedia.org This has led to the development of several TPD technologies, each with unique mechanisms and applications. nih.govfrontiersin.org

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of the TPD field. tandfonline.com These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgtandfonline.com

The mechanism of action for a PROTAC is elegant in its simplicity. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. researchgate.netdundee.ac.uk This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. mdpi.com The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. frontiersin.org A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC can be released and engage another target protein molecule, allowing for potent activity at low concentrations. mdpi.comwikipedia.org This event-driven mechanism contrasts with the occupancy-driven nature of traditional inhibitors. mdpi.com

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) as a Distinct Class of Degraders

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a distinct class of PROTACs that specifically recruit the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, such as cIAP1 and XIAP. nih.govjst.go.jp The development of SNIPERs was a significant advancement, expanding the repertoire of E3 ligases that could be harnessed for targeted degradation. tandfonline.com

SNIPERs operate on the same fundamental principle as other PROTACs, forming a ternary complex to induce ubiquitination and subsequent degradation of the target protein. However, the choice of the IAP E3 ligase can have important implications. For instance, early bestatin-based SNIPERs were found to induce the degradation of cIAP1 itself, which could limit their efficacy. nih.gov More recent SNIPERs have utilized higher-affinity IAP ligands, such as derivatives of LCL161, leading to more potent degradation of target proteins with minimal degradation of the recruited E3 ligase. nih.govnih.gov A noteworthy characteristic of some SNIPERs is their ability to simultaneously degrade both the target protein and IAPs like cIAP1 and XIAP, which can be advantageous in cancer therapy where IAPs are often overexpressed. nih.govmedchemexpress.com

Contextualizing cIAP1 Ligand-Linker Conjugates 9 within Degradation Technologies

cIAP1 Ligand-Linker Conjugate 9 is a building block designed for the synthesis of SNIPERs. medchemexpress.com It incorporates a ligand that specifically binds to the cIAP1 E3 ubiquitin ligase, connected to a PROTAC linker. medchemexpress.com This pre-fabricated conjugate provides a streamlined approach for researchers to develop novel degraders. By attaching a ligand for a specific protein of interest to the available linker of cIAP1 Ligand-Linker Conjugate 9, a new SNIPER molecule can be created. medchemexpress.com

The design of the linker component in such conjugates is crucial, as its length and composition significantly influence the formation and stability of the ternary complex, thereby affecting the efficiency of protein degradation. nih.govexplorationpub.com The development of a library of such conjugates, including this compound, 12, and 13, offers a valuable toolkit for the systematic exploration of structure-activity relationships in the design of potent and selective SNIPERs. medchemexpress.combiocat.combiocat.com

Interactive Data Table: Key Components of cIAP1-based Degraders

ComponentFunctionKey Examples
Target Protein Ligand Binds to the specific protein intended for degradation.(+)-JQ-1 (for BRD4), 4-hydroxytamoxifen (B85900) (for ERα) jst.go.jp
E3 Ligase Ligand Recruits the cIAP1 E3 ubiquitin ligase.Bestatin (B1682670), LCL161 derivatives nih.govnih.gov
Linker Connects the target and E3 ligase ligands, influencing ternary complex formation.Polyethylene (B3416737) glycol (PEG), alkyl chains medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O7 B11932443 cIAP1 Ligand-Linker Conjugates 9

Properties

Molecular Formula

C37H48N4O7

Molecular Weight

660.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1

InChI Key

IMJARMFRGASVMW-LBFZIJHGSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Molecular Design and Structural Elucidation of Ciap1 Ligand Linker Conjugates 9

Overview of Bifunctional Molecular Architecture

cIAP1 Ligand-Linker Conjugate 9 is a type of Proteolysis Targeting Chimera (PROTAC), a class of compounds characterized by their dual-headed nature. medchemexpress.comtandfonline.com These molecules are fundamentally composed of two distinct ligands connected by a chemical linker. In the case of Conjugate 9, one end features a ligand that specifically binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ubiquitin ligase. The other end is designed to be attached to a ligand for a specific protein of interest that is targeted for degradation. This modular design allows for the creation of SNIPERs that can selectively eliminate specific proteins from the cellular environment. nih.govfrontiersin.org

The overarching strategy behind this architecture is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to both cIAP1 and a target protein, the conjugate acts as a molecular bridge, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for destruction by the proteasome.

Characterization of the cIAP1 Ligand Moiety within Conjugates

The effectiveness of cIAP1 Ligand-Linker Conjugate 9 hinges on its ability to recruit cIAP1. This is achieved through the incorporation of a specific IAP ligand. In the design of many SNIPERs, including the family to which conjugate 9 belongs, the IAP ligand used is bestatin (B1682670) or a derivative thereof. frontiersin.org Bestatin is a natural dipeptide that is known to bind to the BIR3 domain of IAP proteins.

The ligand moiety in cIAP1 Ligand-Linker Conjugate 9 is derived from this class of IAP inhibitors, enabling it to effectively engage with the cIAP1 E3 ligase. The structural integrity and stereochemistry of this ligand are critical for maintaining high-affinity binding to cIAP1, which is a prerequisite for the subsequent degradation of the target protein.

Compound Molecular Formula Molecular Weight ( g/mol )
cIAP1 Ligand-Linker Conjugate 9C37H48N4O7660.80

Table 1: Molecular properties of cIAP1 Ligand-Linker Conjugate 9. szabo-scandic.com

Architectural Features and Chemical Composition of the Linker Component

In the family of compounds described by Itoh et al. (2011), the linkers are typically polyethylene (B3416737) glycol (PEG)-based or alkyl chains of varying lengths. nih.gov For cIAP1 Ligand-Linker Conjugate 9, the linker is a flexible chain that provides the necessary distance and geometry to allow for the simultaneous and effective binding of the cIAP1 ligand and the target protein ligand to their respective proteins. The specific linker in conjugate 9 is a diethylene glycol derivative.

Attachment Points and Stereochemical Considerations in Conjugate Design

The precise points of attachment for the linker to both the cIAP1 ligand and the warhead ligand for the target protein are crucial for the biological activity of the resulting SNIPER. In the design of cIAP1 Ligand-Linker Conjugate 9, the linker is attached to the bestatin-derived moiety in a manner that does not significantly hinder its binding to cIAP1.

Synthetic Methodologies for Ciap1 Ligand Linker Conjugates 9

Synthetic Routes to the cIAP1 Ligand Core

The ligand core of many potent cIAP1-recruiting PROTACs is based on the structure of Smac mimetics, such as LCL161. nih.gov These molecules mimic the endogenous pro-apoptotic protein Smac/DIABLO and bind with high affinity to the BIR3 domain of cIAP1. nih.govnih.gov The synthesis of these complex heterocyclic cores often involves multi-step sequences.

A common approach begins with commercially available or readily prepared starting materials to construct the key bicyclic or tricyclic scaffold. researchgate.netnih.gov For instance, the synthesis of a tricyclic core can be achieved through a chiral pool synthetic route, which ensures the correct stereochemistry crucial for potent biological activity. researchgate.net The process might involve key steps such as:

Asymmetric Synthesis: Establishing the chiral centers of the molecule, often using chiral auxiliaries or asymmetric catalysis.

Ring-Forming Reactions: Cyclization reactions to form the heterocyclic core structure. For example, a key step could be an intramolecular cyclization to form a piperazine (B1678402) or related nitrogen-containing ring system.

Functional Group Interconversion: Modification of functional groups on the core structure to introduce an attachment point for the linker. This often involves protecting group chemistry to mask reactive sites while other parts of themolecule are being modified.

A representative, albeit generalized, synthetic approach for an LCL161-type core is outlined below. The specific reagents and conditions would be adapted based on the exact substitution pattern desired.

Table 1: Generalized Synthetic Steps for a cIAP1 Ligand Core

Step Description Key Reagents/Conditions Purpose
1 Construction of a key intermediate e.g., Multicomponent reactions, condensations. nih.gov To build a foundational part of the heterocyclic system.
2 Cyclization e.g., Intramolecular nucleophilic substitution, reductive amination. To form the primary ring structure of the ligand.
3 Stereochemical Control e.g., Chiral resolution, asymmetric hydrogenation. To obtain the desired enantiomer for optimal binding.

Strategies for Linker Functionalization and Construction

The linker component of the conjugate plays a critical role, as its length, composition, and attachment points significantly influence the efficacy of the resulting PROTAC. nih.gov For cIAP1 Ligand-Linker Conjugates, linkers are typically constructed from polyethylene (B3416737) glycol (PEG) or alkyl chains to provide the necessary spacing and solubility. nih.gov The linker must be bifunctional, containing one group to react with the cIAP1 ligand and a second, terminal functional group for subsequent conjugation to a target protein ligand.

The construction of these linkers involves standard organic synthesis techniques. For a conjugate like "cIAP1 Ligand-Linker Conjugates 9," which features a linker terminating in a carboxylic acid, the synthesis might start from a PEG derivative with two different functional groups at its ends.

Example Synthetic Strategy for a Functionalized PEG Linker:

Starting Material: A commercially available PEG chain with a terminal amine and a terminal alcohol, e.g., amino-PEG-alcohol.

Protection: The amine group is protected, often as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from reacting in subsequent steps.

Oxidation: The terminal alcohol is oxidized to a carboxylic acid using standard oxidizing agents (e.g., Jones reagent, TEMPO).

Deprotection (if necessary): The protecting group on the amine is removed to allow for coupling to the cIAP1 ligand.

Alternatively, a linker with a terminal reactive group (like an azide (B81097) or alkyne for click chemistry) can be synthesized. medchemexpress.com Self-immolative spacers, such as the p-aminobenzyl (PAB) scaffold, can also be incorporated into the linker design to ensure the release of the payload in its active form under specific conditions. unimi.it

Chemical Coupling Reactions for Conjugate Assembly

The final step in synthesizing the ligand-linker conjugate is the covalent attachment of the cIAP1 ligand core to the functionalized linker. The choice of coupling reaction depends on the functional groups present on each component. tocris.com

Amide bond formation is one of the most common and reliable methods for assembling PROTACs and their precursors. tocris.com This reaction typically involves coupling a carboxylic acid on one component with an amine on the other. For synthesizing a conjugate where the linker has a terminal carboxylic acid, the cIAP1 ligand must possess a free amine. The reaction is facilitated by a wide range of peptide coupling reagents that activate the carboxylic acid. researchgate.net

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Examples Mechanism
Carbodiimides DCC, EDC Activate carboxylic acids to form a reactive O-acylisourea intermediate. Often used with additives like HOBt or DMAP.
Phosphonium Salts BOP, PyBOP Form active esters that readily react with amines.

The reaction is typically performed in an inert aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for conjugation. rsc.org Its bio-orthogonality and reliability under mild conditions make it ideal for complex molecule synthesis. nih.gov To use this method, one component (e.g., the ligand) must be functionalized with a terminal alkyne, and the other (e.g., the linker) with an azide.

Key Features of Click Chemistry in Conjugate Synthesis:

High Yield & Selectivity: The reaction is high-yielding and produces the 1,4-disubstituted triazole regioisomer exclusively. medchemexpress.com

Mild Conditions: Typically performed at room temperature in aqueous or organic solvents.

Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, reducing the need for extensive use of protecting groups. medchemexpress.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that proceeds without a copper catalyst, which can be beneficial to avoid potential cellular toxicity from the metal. medchemexpress.com

While amide bond formation and click chemistry are predominant, other reactions can also be employed for conjugate assembly.

Nucleophilic Substitution: A linker containing a good leaving group (e.g., a halide or tosylate) can be reacted with a nucleophilic group (e.g., an amine or thiol) on the cIAP1 ligand. tocris.com

Reductive Amination: A linker with a terminal aldehyde or ketone can be coupled with an amine on the ligand in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a stable amine linkage. tocris.com

Advanced Synthesis Techniques for Library Generation

The modular nature of cIAP1 ligand-linker conjugates is highly amenable to the generation of large chemical libraries for screening and optimization. enamine.net Rather than synthesizing one compound at a time, parallel synthesis techniques allow for the rapid creation of dozens or hundreds of analogues by varying the ligand, linker, and coupling chemistry. nih.gov

A cutting-edge approach for this is the use of DNA-Encoded Library (DEL) technology . acs.org In this method:

A library of linkers or ligands is synthesized, with each unique chemical structure attached to a unique DNA barcode.

These barcoded building blocks are then combined and reacted in a pooled fashion to generate a vast library of potential conjugates.

The entire library can be screened simultaneously for binding to a protein of interest.

High-throughput DNA sequencing is then used to identify the barcodes of the "hit" compounds, thereby revealing their chemical structures. acs.org

This technology dramatically accelerates the discovery of potent and selective PROTACs by enabling the efficient synthesis and screening of millions of compounds. acs.org

Mechanistic Basis of Action of Ciap1 Ligand Linker Conjugates 9 in Cellular Systems

Recruitment of E3 Ubiquitin Ligases: Specificity for cIAP1

The initial and critical step in the mechanism of action of a cIAP1-based PROTAC is the specific recognition and binding of the cIAP1 E3 ligase by the ligand portion of the conjugate.

Ligand-cIAP1 Binding Interface Analysis

The ligand component of cIAP1 Ligand-Linker Conjugates 9 is designed to bind to the baculovirus IAP repeat (BIR) domains of cIAP1. nih.gov IAP antagonists, also known as Smac mimetics, are known to bind to the BIR domains of IAPs, triggering their E3 ligase activity. nih.gov While specific binding data for "this compound" is not extensively detailed in the public domain, the principle of its interaction is based on mimicking the binding of the endogenous IAP antagonist Smac/DIABLO. This interaction typically occurs within a conserved binding groove on the BIR3 domain of cIAP1. The binding is often characterized by key interactions between the ligand and specific residues within this pocket, leading to high-affinity and selective engagement.

Conformational Changes Induced by Ligand Binding

The binding of a ligand, such as the one in this compound, to the BIR domain of cIAP1 is not a simple lock-and-key interaction. It is a dynamic process that induces significant conformational changes within the cIAP1 protein. nih.gov In its unliganded, inactive state, cIAP1 exists as a monomer where the RING domain, which is responsible for the E3 ligase activity, is sequestered within the compact structure of the molecule. nih.gov This intramolecular interaction prevents the RING domain from dimerizing, which is an essential step for its activation. nih.gov

Upon binding of the ligand to the BIR domain, a conformational rearrangement is triggered. nih.gov This change releases the RING domain from its sequestered state, allowing it to dimerize with another cIAP1 RING domain. nih.govnih.gov This dimerization event is the critical switch that activates the E3 ubiquitin ligase function of cIAP1. nih.gov

Formation and Dynamics of the Ternary Complex (E3 Ligase – this compound – Target Protein)

Following the engagement of cIAP1, the bifunctional nature of the PROTAC molecule facilitates the formation of a ternary complex, which is the cornerstone of its protein degradation activity.

Induced Proximity Mechanism

This compound, as part of a complete PROTAC molecule, operates through the principle of chemically induced proximity. acs.orgrsc.org By simultaneously binding to cIAP1 (via its IAP ligand) and a separate target protein (via a ligand attached to the other end of the linker), the conjugate artificially bridges these two proteins, forming a transient ternary complex. nih.govmedchemexpress.com This induced proximity is fundamentally different from the action of traditional enzyme inhibitors, as it leverages the cell's own protein disposal machinery to eliminate the target protein entirely. medchemexpress.com

Geometric and Steric Requirements for Optimal Ternary Complex Formation

The formation of a stable and productive ternary complex is highly dependent on the geometry and sterics of the interacting components. The nature and length of the linker connecting the cIAP1 ligand to the target protein ligand are critical determinants of the efficiency of ternary complex formation and subsequent degradation. The linker must be long enough to span the distance between the two proteins without causing steric clashes, yet rigid enough to hold them in a productive orientation. The relative positioning of the cIAP1 active site and the ubiquitin-acceptor residues (typically lysines) on the target protein surface is crucial for efficient ubiquitin transfer. While precise geometric parameters for this compound are not publicly defined, the general principle dictates that an optimal linker will facilitate a conformation that presents the target protein's lysine (B10760008) residues to the activated E2-ubiquitin conjugate recruited by the cIAP1 RING domain.

Proteasomal Degradation Pathways Triggered by this compound

The ultimate fate of a protein marked with a polyubiquitin (B1169507) chain is typically degradation by the 26S proteasome. The complex, branched ubiquitin chains assembled by cIAP1 are instrumental in recruiting components of the proteasomal degradation pathway. nih.gov These components include the p97/VCP segregase and the deubiquitinase UCH37, which are involved in processing the ubiquitinated substrate prior to its entry into the proteasome. nih.gov

The efficacy of cIAP1-targeting degraders is dependent on the formation of these specific ubiquitin chain architectures, highlighting the importance of the ubiquitin code in dictating the efficiency of chemically induced protein degradation. nih.gov

Differential Degradation Mechanisms of IAP Family Proteins by this compound

An interesting aspect of cIAP1-targeting compounds is their ability to induce the degradation of not only neo-substrates but also members of the IAP family itself, including cIAP1 and XIAP (X-linked inhibitor of apoptosis protein).

The binding of a ligand to the BIR (Baculoviral IAP Repeat) domains of cIAP1 induces a conformational change that promotes the dimerization of its RING domain. nih.gov This activation leads to the autoubiquitination of cIAP1, where the enzyme essentially marks itself for destruction. nih.govnih.gov This process of ligand-induced autoubiquitination and subsequent proteasomal degradation is a key mechanism of action for small-molecule IAP antagonists and, by extension, for the cIAP1-recruiting moiety of the ligand-linker conjugates. nih.gov The degradation of cIAP1 itself can have profound effects on cellular signaling pathways, particularly those related to apoptosis and inflammation. nih.gov

The RING domain of cIAP1 is capable of inducing the degradation of other RING-containing IAP proteins, such as XIAP. nih.gov This can occur through both ubiquitin-dependent and, remarkably, ubiquitin-independent pathways. nih.gov In the context of this compound that target a specific protein of interest, the induced proximity to cIAP1 can lead to the ubiquitination and degradation of that target. However, the activation of cIAP1's E3 ligase activity can also lead to the "collateral" degradation of other IAPs like XIAP. nih.gov

Research has shown that the degradation of XIAP can be mediated by cIAP1. nih.gov For instance, the downregulation of XIAP in response to certain stimuli was prevented when cIAP1 was silenced. nih.gov This suggests a hierarchical regulation within the IAP family, where the E3 ligase activity of cIAP1 can control the levels of other IAP proteins.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr of Ciap1 Ligand Linker Conjugates 9

Modulation of Degradation Efficiency by cIAP1 Ligand Modifications

The design of effective cIAP1-recruiting degraders is highly dependent on the nature of the ligand that engages the E3 ligase. In the development of cIAP1 Ligand-Linker Conjugates 9 and related molecules, modifications to the cIAP1 ligand have been shown to be a critical determinant of degradation efficiency.

The foundational cIAP1 ligand utilized in early SNIPERs, including the precursor to the series of conjugate 9, was methyl-bestatin (MeBS). nih.gov Bestatin (B1682670) is a natural dipeptide that inhibits certain aminopeptidases and was found to bind to the BIR3 domain of cIAP1, inducing its auto-ubiquitination and degradation. nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that the bestatin backbone is crucial for this interaction, and significant modifications to this core structure often lead to a substantial loss of activity. nih.gov

To enhance the potency of these degraders, researchers have explored the use of higher-affinity IAP antagonists. For instance, derivatives of LCL-161, a potent Smac mimetic that binds to IAPs with high affinity, have been incorporated into SNIPERs, resulting in improved degradation of target proteins. nih.gov This highlights a key principle: the affinity of the E3 ligase ligand is a significant driver of the degradation potency of the resulting conjugate.

Furthermore, control experiments using inactive variants of the cIAP1 ligand have underscored its essential role. For example, N-methylation of the IAP ligand in a SNIPER targeting BRD4 completely abrogated the degradation of not only the target protein but also cIAP1 and XIAP, confirming that engagement of the IAP is a prerequisite for the degrader's function. ischemix.com

Influence of Linker Length on Ternary Complex Formation and Degradation Activity

The linker connecting the cIAP1 ligand and the target protein ligand is not merely a passive spacer but plays a pivotal role in the formation of a productive ternary complex and, consequently, in the efficiency of protein degradation. The length of the linker directly influences the ability of the two ligands to simultaneously bind to their respective protein partners without steric hindrance.

Studies on various PROTACs and SNIPERs have established a clear relationship between linker length and degradation activity. A common empirical approach to linker optimization involves synthesizing a series of conjugates with varying linker lengths, often by incrementally adding or removing units such as polyethylene (B3416737) glycol (PEG) or methylene (B1212753) groups. nih.gov Typically, a "hook effect" is observed, where linkers that are too short fail to permit the formation of a stable ternary complex, while excessively long linkers may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitin transfer. nih.gov

In the context of nuclear receptor degradation, including that of RAR by this compound, the optimal linker length is a fine balance between providing sufficient flexibility to accommodate the binding of both proteins and maintaining a conformation that facilitates the catalytic activity of the E3 ligase. The specific linker composition of this compound, which includes a PEG-based structure, was likely optimized to achieve the desired spatial arrangement for effective RAR degradation. nih.govmedchemexpress.com

Impact of Linker Composition and Rigidity on Biological Efficacy

Linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, are commonly employed in PROTAC and SNIPER design. PEG linkers, as used in the series leading to conjugate 9, can enhance the solubility of the molecule, which is often a challenge for these relatively large bifunctional compounds. nih.govmedchemexpress.com

The rigidity of the linker can also have a profound impact on the stability and conformation of the ternary complex. While a more rigid linker might pre-organize the molecule into a conformation favorable for binding, potentially reducing the entropic penalty of ternary complex formation, it can also introduce conformational constraints that hinder the adoption of a productive orientation for ubiquitination. Conversely, a highly flexible linker provides more conformational freedom but may not effectively stabilize the ternary complex.

Recent studies have shown that the perceived stability or rigidity of the ternary complex does not always correlate directly with degradation efficiency. medchemexpress.com This suggests that a degree of flexibility within the ternary complex may be necessary to allow for the optimal positioning of lysine (B10760008) residues on the target protein relative to the active site of the E3 ligase for efficient ubiquitin transfer.

Stereochemistry and Conformational Preferences in Activity Optimization

The three-dimensional arrangement of atoms, or stereochemistry, within both the cIAP1 ligand and the target protein ligand is a fundamental determinant of the biological activity of cIAP1 Ligand-Linker Conjugates. The specific stereoisomers of the amino acids in the bestatin-derived cIAP1 ligand are critical for its binding to the BIR3 domain of cIAP1. Any alteration in the stereochemistry at these positions can lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of degradation activity.

Similarly, the stereochemistry of the target protein ligand is equally important for its selective recognition by the target protein. In the case of this compound, the ligand is derived from all-trans retinoic acid (ATRA), and its specific conformation is essential for high-affinity binding to the ligand-binding pocket of the retinoic acid receptor. nih.govnih.gov

The conformational preferences of the entire conjugate molecule, influenced by the interplay between the two ligands and the linker, also play a crucial role in activity. The ability of the molecule to adopt a conformation that allows for cooperative binding to both cIAP1 and the target protein is key to the formation of a stable and productive ternary complex. Computational modeling and structural biology studies are increasingly being used to understand these conformational preferences and to guide the rational design of more potent and selective degraders.

Rational Design Principles Derived from SAR/SDR Studies

The extensive structure-activity and structure-degradation relationship studies on cIAP1 Ligand-Linker Conjugates and related SNIPERs have led to the formulation of several key rational design principles for the development of effective protein degraders:

High-Affinity E3 Ligase Ligand: The use of a high-affinity ligand for the E3 ligase, in this case, cIAP1, is a primary driver of the degrader's potency. While the bestatin scaffold is effective, higher affinity IAP antagonists can further enhance degradation efficiency.

Optimal Linker Length and Composition: The linker is a critical component that must be optimized for both length and chemical composition. This optimization is crucial for ensuring proper ternary complex formation and for conferring favorable physicochemical properties such as solubility and cell permeability.

Stereochemical Integrity: The precise stereochemistry of both the E3 ligase ligand and the target protein ligand must be maintained to ensure high-affinity and selective binding to their respective protein partners.

Ternary Complex Formation is Key: The ultimate goal of the degrader is to induce the formation of a productive ternary complex. While the stability of this complex is important, a degree of flexibility may be required for efficient ubiquitination.

Target-Specific Ligand Selection: The choice of the target protein ligand determines the selectivity of the degrader. This ligand must be specific for the protein of interest to avoid off-target degradation.

Preclinical Research Applications of Ciap1 Ligand Linker Conjugates 9

Induction of Targeted Protein Degradation for Investigational Purposes

A primary application of cIAP1 ligand-linker conjugate-based SNIPERs is the targeted degradation of proteins for research purposes. This "chemical knockdown" allows for the acute depletion of a protein in a dose-dependent manner, enabling the study of protein function with temporal control that can be more advantageous than genetic methods like siRNA or CRISPR. nih.govnih.gov

The foundational work in this area demonstrated the feasibility of this approach by targeting the cellular retinoic acid-binding protein-II (CRABP-II). sci-hub.boxfrontiersin.org Researchers designed SNIPERs by conjugating all-trans retinoic acid (ATRA), a ligand for CRABP-II, with methyl bestatin (B1682670) (MeBS), a ligand for the BIR3 domain of cIAP1. sci-hub.boxnih.gov These initial SNIPERs successfully induced the selective degradation of CRABP-II in cells, providing proof-of-concept for the technology. frontiersin.orgnih.gov

Subsequent studies expanded this concept to other protein classes, notably nuclear receptors. In a key study, researchers synthesized SNIPERs targeting the Retinoic Acid Receptor (RAR), Estrogen Receptor (ER), and Androgen Receptor (AR). The RAR-degrader, designated compound 9 in the study, was created by linking ATRA to a bestatin derivative. nih.gov This compound, along with the corresponding ER and AR SNIPERs, effectively reduced the levels of their respective target receptors in cultured cells, showcasing the utility of the cIAP1-based degradation strategy for probing the function of these important regulatory proteins. nih.gov

Table 1: Degradation of Nuclear Receptors by cIAP1-based SNIPERs

Target Protein Cell Line SNIPER Compound Concentration (µM) Remaining Protein Level (%)
RARα HL-60 RAR SNIPER (9) 1 ~50
ERα MCF-7 ER SNIPER (11) 1 ~40
AR LNCaP AR SNIPER (13) 1 ~60

Data derived from Itoh Y, et al. Bioorg Med Chem. 2011. nih.gov

Applications in Cell Biology Research

cIAP1-based degraders are valuable tools for dissecting complex cellular signaling pathways. cIAP1 itself is a crucial node in signaling cascades, particularly the NF-κB pathway. nih.gov The binding of an IAP ligand within a SNIPER molecule can trigger the auto-ubiquitination and degradation of cIAP1 itself, in addition to degrading the intended target protein. nih.gov This dual activity allows researchers to simultaneously perturb the target's pathway and the cIAP1-regulated pathway, which can reveal novel biological insights or synergistic therapeutic effects.

For example, the degradation of a nuclear receptor by a SNIPER directly impacts the transcriptional programs regulated by that receptor. nih.gov At the same time, the concomitant degradation of cIAP1 can sensitize cells to apoptosis. sci-hub.box Studies using BRD4-targeting SNIPERs have shown that the degradation of XIAP (another IAP family member) and BRD4 requires the formation of a ternary complex, whereas cIAP1 degradation is triggered simply by the binding of the IAP antagonist portion of the molecule. nih.gov This mechanistic distinction allows for the precise dissection of signaling events originating from the target protein versus those from the recruited E3 ligase.

Phenotypic screening aims to identify compounds that produce a desired change in cellular or organismal phenotype, without a priori knowledge of the drug's target. nih.govbiorxiv.org cIAP1-based degraders are well-suited for this approach. By creating libraries of SNIPERs against various proteins, researchers can perform "chemical knockdown" screens to link specific protein degradation events to observable phenotypes, such as cell death, differentiation, or changes in morphology. sci-hub.box

This strategy essentially uses protein degradation as the perturbation to uncover protein function. For instance, the observation that SNIPERs targeting CRABP-II could inhibit the proliferation of IMR32 neuroblastoma cells helped to validate CRABP-II as a potential therapeutic target in that context. sci-hub.box Similarly, screening cIAP1-based degraders against various cancer cell lines and observing the resulting anti-proliferative activity can help identify key protein dependencies in different cancer types, paving the way for new therapeutic strategies.

Degradation of Specific Oncogenic or Disease-Relevant Proteins in Preclinical Models

A major focus of TPD research is the targeted removal of proteins that drive diseases like cancer. nih.gov cIAP1-based SNIPERs have been successfully deployed to degrade a range of oncogenic proteins in preclinical cancer models. nih.gov

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in regulating the transcription of key oncogenes, including MYC. It is a major therapeutic target in various cancers. While small-molecule inhibitors of BRD4, such as JQ1, exist, they can lead to an accumulation of BRD4 protein, potentially limiting their efficacy. Protein degraders offer a superior alternative by eliminating the protein entirely. nih.govdundee.ac.uk

Researchers have developed potent cIAP1-recruiting SNIPERs for BRD4 by conjugating the BRD4 inhibitor (+)-JQ-1 with a high-affinity IAP antagonist ligand (a derivative of LCL-161). nih.govnih.gov These SNIPERs demonstrated rapid and robust degradation of BRD4 in cancer cell lines.

Table 2: Preclinical Activity of cIAP1-based BRD4 SNIPERs

Compound Name Cell Line Target Protein Degradation Activity Antiproliferative Activity (GI₅₀)
SNIPER(BRD4)-7 HeLa BRD4 >90% degradation at 0.1 µM (6h) 0.051 µM
SNIPER(BRD4)-8 HeLa BRD4 >90% degradation at 0.1 µM (6h) 0.040 µM
SNIPER(BRD4)-7 MOLM-13 (AML) BRD4 >90% degradation at 0.1 µM (6h) 0.016 µM
SNIPER(BRD4)-8 MOLM-13 (AML) BRD4 >90% degradation at 0.1 µM (6h) 0.012 µM

Data derived from Ohoka N, et al. Eur J Med Chem. 2019, as cited in related reviews. nih.govnih.gov

Mechanistic studies confirmed that the degradation of BRD4 was dependent on the formation of a ternary SNIPER-BRD4-cIAP1 complex and subsequent proteasomal activity. Control experiments with an inactive enantiomer of JQ-1, which cannot bind BRD4, failed to degrade the protein, confirming the target-specific action of the SNIPER. nih.gov These findings highlight the power of cIAP1-based degraders to effectively eliminate high-value oncology targets like BRD4 in preclinical settings.

Degradation of BCR-ABL Protein

The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML). Targeting this protein for degradation presents a promising alternative to conventional kinase inhibitors, which can be susceptible to resistance. Similar to the case with ERα, while the development of cIAP1-based SNIPERs for BCR-ABL degradation is an active area of research, there is no specific published data detailing the use of cIAP1 Ligand-Linker Conjugate 9 for creating BCR-ABL degraders. Studies have described other SNIPER(ABL) compounds, such as SNIPER(ABL)-39, which effectively induce the degradation of the BCR-ABL protein by recruiting both cIAP1 and the X-linked inhibitor of apoptosis protein (XIAP). nih.gov

Degradation of Cellular Retinoic Acid-Binding Protein II (CRABPII)

Research has specifically investigated the activity of cIAP1 Ligand-Linker Conjugate 9, also identified as PROTAC RAR Degrader-1, in the context of retinoid signaling. biorxiv.org This conjugate was designed to target the Retinoic Acid Receptor (RAR) for degradation. biorxiv.org Interestingly, studies have shown that while this compound effectively reduces the levels of RARα in a concentration-dependent manner, it does not impact the levels of Cellular Retinoic Acid-Binding Protein II (CRABPII). biorxiv.org

In experiments using HT1080 human fibrosarcoma cells that express Flag-tagged cIAP1, treatment with PROTAC RAR Degrader-1 for 24 hours led to a significant, concentration-dependent reduction in RARα levels. However, the levels of CRABPII remained unchanged even at the highest concentration tested. biorxiv.org This finding highlights the specificity of this particular degrader for RARα over the structurally and functionally related CRABPII.

Table 1: Effect of cIAP1 Ligand-Linker Conjugate 9 (PROTAC RAR Degrader-1) on Protein Levels in HT1080 Cells

Compound Concentration (µM) Incubation Time (hours) Target Protein Change in Protein Level
PROTAC RAR Degrader-1 1 24 RARα Reduced
PROTAC RAR Degrader-1 10 24 RARα Significantly Reduced
PROTAC RAR Degrader-1 30 24 RARα Significantly Reduced
PROTAC RAR Degrader-1 1 - 30 24 CRABP-II No Change

Data sourced from MedChemExpress product information, citing Itoh Y, et al. (2011). biorxiv.org

Comparative Analysis of Ciap1 Ligand Linker Conjugates with Other E3 Ligase Recruiters

Distinction from VHL (Von Hippel-Lindau) Ligand-Linker Conjugates

VHL is one of the most widely utilized E3 ligases in PROTAC design. rsc.org The distinctions between cIAP1 and VHL ligand-linker conjugates lie in the nature of their respective ligands, the resulting ternary complex geometries, and their mechanisms of action.

Ligand Characteristics: VHL ligands are typically peptidomimetic and based on the hydroxyproline (B1673980) (Hyp) motif of the Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL. rsc.orgresearchgate.net The development of potent, non-peptidic VHL ligands has been a significant breakthrough in the field. researchgate.net In contrast, ligands for cIAP1, such as those derived from bestatin (B1682670) or other small molecule IAP antagonists, bind to the BIR3 domain of cIAP1. acs.org This interaction can lead to the autoubiquitination and degradation of cIAP1 itself, a feature not typically observed with VHL-based PROTACs. nih.gov

Linker and Ternary Complex: The linker length and composition in both cIAP1 and VHL-based PROTACs are critical for inducing a productive ternary complex. rsc.org However, the optimal linker characteristics can differ significantly due to the distinct topographies of the cIAP1-BIR3 and VHL-HIF-1α binding pockets. Structural studies of VHL-PROTAC-target ternary complexes have revealed that the linker can actively participate in stabilizing the complex through interactions with both the target protein and VHL. nih.gov While structural data for cIAP1-PROTAC-target complexes are less abundant, the flexibility and plasticity of the ternary complex are recognized as key determinants of degradation efficiency. researchgate.net

Mechanism and Selectivity: A key distinction is the potential for cIAP1-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), to induce the degradation of the E3 ligase itself. scienceopen.com This can be advantageous in certain therapeutic contexts. Furthermore, the expression levels of VHL and cIAP1 can vary across different cell types and disease states, influencing the choice of E3 ligase for a particular target. For instance, in scenarios where VHL expression is downregulated, recruiting cIAP1 may offer a more effective degradation strategy. researchgate.net

FeaturecIAP1 Ligand-Linker ConjugatesVHL Ligand-Linker Conjugates
E3 Ligase Target cIAP1 (BIR3 domain)VHL
Typical Ligand Type Bestatin derivatives, small molecule IAP antagonists acs.orgnih.govHydroxyproline-based peptidomimetics, non-peptidic small molecules rsc.orgresearchgate.net
Linker Role Critical for ternary complex formation and stability rsc.orgCrucial for ternary complex formation, can directly interact with proteins nih.gov
Key Mechanistic Feature Can induce autoubiquitination and degradation of cIAP1 nih.govscienceopen.comPrimarily recruits target for ubiquitination by the VHL-E3 ligase complex rsc.org
Reference Compounds SNIPERs acs.orgMZ1, ARV-110 acs.orgnih.gov

Comparison with Cereblon (CRBN) Ligand-Linker Conjugates

Cereblon (CRBN) is another extensively used E3 ligase in TPD, with its ligands often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931). nih.govnih.gov

Ligand Characteristics: CRBN ligands are well-characterized and possess favorable drug-like properties, contributing to their widespread use. nih.gov These IMiD-based ligands bind to a specific pocket in CRBN, modulating its substrate specificity. nih.gov In contrast, cIAP1 ligands, like the bestatin-derived moieties, have a different chemical scaffold and binding mode. nih.gov A notable challenge with some IMiD-based CRBN ligands is their inherent chemical instability, which can lead to hydrolysis. researchgate.net

Linker and Ternary Complex: The linker attachment point on CRBN ligands is typically on the phthalimide (B116566) ring, allowing for synthetic versatility. nih.gov Similar to VHL, the linker in CRBN-based PROTACs plays a crucial role in determining the efficacy and selectivity of degradation by influencing the ternary complex formation. nih.gov The geometry of the cIAP1- and CRBN-recruiting PROTACs will differ, leading to distinct protein-protein interactions within the ternary complex.

Mechanism and Off-Target Effects: A significant difference lies in the potential for off-target effects. IMiD-based CRBN ligands can induce the degradation of endogenous neosubstrates, such as IKZF1 and IKZF3, which can lead to unintended pharmacological consequences. nih.gov While cIAP1-recruiting PROTACs can also have off-target effects, these are generally related to the intrinsic biology of IAP proteins rather than the induced degradation of neosubstrates in the same manner as CRBN ligands. nih.gov

FeaturecIAP1 Ligand-Linker ConjugatesCereblon (CRBN) Ligand-Linker Conjugates
E3 Ligase Target cIAP1 (BIR3 domain)Cereblon (CRBN)
Typical Ligand Type Bestatin derivatives, small molecule IAP antagonists acs.orgnih.govImmunomodulatory drugs (IMiDs) e.g., thalidomide, pomalidomide nih.govnih.gov
Linker Role Dictates ternary complex formation and degradation efficiency rsc.orgInfluences ternary complex stability and can impact selectivity nih.gov
Key Mechanistic Feature Potential for cIAP1 self-degradation nih.govCan induce degradation of endogenous neosubstrates (e.g., IKZF1/3) nih.gov
Reference Compounds SNIPERs acs.orgdBET1, ARV-825 nih.gov

Contrasts with MDM2 (Mouse Double Minute 2 Homolog) Ligand-Linker Conjugates

MDM2 is an E3 ligase that is particularly well-known for its role in regulating the tumor suppressor p53. nih.gov Its use in PROTACs presents a unique set of characteristics compared to cIAP1.

Ligand Characteristics: Ligands for MDM2 are often based on inhibitors of the MDM2-p53 interaction, such as nutlin derivatives. nih.govresearchgate.net These ligands bind to the p53-binding pocket of MDM2. The first all-small-molecule PROTAC reported utilized an MDM2 ligand. acs.org However, a significant challenge with nutlin-based ligands is their often poor physicochemical properties, which can be exacerbated when incorporated into a larger PROTAC molecule. scienceopen.comscienceopen.com

Linker and Ternary Complex: The design of MDM2-based PROTACs involves linking a target-binding moiety to an MDM2 ligand, often with a polyethylene (B3416737) glycol (PEG)-based linker. scienceopen.comscienceopen.com The efficiency of these PROTACs can be highly dependent on the linker length and composition. rsc.org Research has indicated that MDM2-recruiting PROTACs can be less effective at promoting target degradation compared to those that recruit VHL or CRBN. researchgate.netnih.gov

Mechanism and Dual Action: A distinctive feature of MDM2-based PROTACs is their potential for a dual mechanism of action. By binding to MDM2, the PROTAC not only recruits it to the target protein for degradation but can also disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53. nih.govnih.gov This can be a desirable therapeutic strategy in cancer. In contrast, cIAP1-based PROTACs primarily function through the recruitment of the IAP E3 ligase activity.

FeaturecIAP1 Ligand-Linker ConjugatesMDM2 Ligand-Linker Conjugates
E3 Ligase Target cIAP1 (BIR3 domain)MDM2 (p53 binding pocket)
Typical Ligand Type Bestatin derivatives, small molecule IAP antagonists acs.orgnih.govNutlin derivatives, other p53-MDM2 interaction inhibitors nih.govresearchgate.net
Linker Role Essential for productive ternary complex formation rsc.orgInfluences degradation potency, often PEG-based linkers are used scienceopen.comscienceopen.com
Key Mechanistic Feature Can induce cIAP1 degradation nih.govPotential for dual action: target degradation and p53 stabilization nih.govnih.gov
Reported Efficacy Potent degradation of various targets researchgate.netCan be less effective than VHL or CRBN-based degraders researchgate.netnih.gov
Reference Compounds SNIPERs acs.orgNutlin-based PROTACs nih.gov

Advantages and Challenges of cIAP1 as an E3 Ligase Handle in Targeted Protein Degradation

The recruitment of cIAP1 offers a distinct set of advantages and challenges in the design of PROTACs.

Advantages:

Alternative to VHL/CRBN: cIAP1 provides a valuable alternative to the more commonly used VHL and CRBN E3 ligases, which can be particularly useful in cell types or diseases where VHL or CRBN are mutated or have low expression levels. researchgate.net

Overcoming Resistance: The development of resistance to VHL or CRBN-based PROTACs is a potential clinical challenge. The ability to switch to a cIAP1-recruiting PROTAC could be a strategy to overcome such resistance. researchgate.net

Broad Target Scope: IAP-based PROTACs (SNIPERs) have been successfully employed to degrade a wide range of target proteins implicated in various diseases. researchgate.net

Potential for Synergistic Effects: The ability of some cIAP1 ligands to induce apoptosis, in addition to their role in protein degradation, could lead to synergistic therapeutic effects in cancer.

Challenges:

Complexity of IAP Biology: The IAP family of proteins has complex and multifaceted roles in regulating apoptosis and signaling pathways. Modulating their activity with PROTACs could lead to unintended biological consequences.

Off-Target Effects of Ligands: Some early cIAP1 ligands, such as bestatin derivatives, have been associated with off-target pharmacology. nih.gov The development of more specific and potent IAP ligands is crucial.

Structural Understanding: While progress has been made, the structural understanding of cIAP1-PROTAC-target ternary complexes is not as advanced as for VHL and CRBN. researchgate.net More structural data would facilitate the rational design of more effective cIAP1-based degraders.

Pharmacokinetic Properties: Like all PROTACs, cIAP1 ligand-linker conjugates are large molecules that can face challenges with cell permeability and oral bioavailability. rsc.org

Emerging Research Directions and Future Prospects for Ciap1 Ligand Linker Conjugates 9

Development of Next-Generation cIAP1 Ligands with Enhanced Properties

The efficacy of a cIAP1-based degrader is fundamentally linked to the affinity and selectivity of its cIAP1 ligand. Early SNIPERs utilized ligands like methyl bestatin (B1682670) (MeBS), which binds to the BIR3 domain of cIAP1 and induces its auto-ubiquitination and subsequent degradation. researchgate.net However, the development of higher-affinity IAP ligands has significantly improved the efficiency of these degraders. nih.gov

Future research will likely focus on developing cIAP1 ligands with even greater selectivity and novel binding modes to further enhance degrader potency and minimize off-target effects. The ideal next-generation ligand would exhibit high affinity for cIAP1 while showing minimal binding to other IAP family members, thereby reducing the potential for unintended biological consequences.

Table 1: Evolution of cIAP1 Ligands for SNIPERs

Ligand Target Domain Key Characteristics
Methyl Bestatin (MeBS) cIAP1-BIR3 Early generation ligand, induces cIAP1 auto-ubiquitination. researchgate.net
MV1 cIAP1/cIAP2/XIAP Pan-IAP ligand used in early dual-degrader designs. nih.gov
LCL161 Derivatives cIAP1-BIR3 Higher affinity ligands, leading to more efficient SNIPERs. researchgate.net
Future Ligands cIAP1-BIR3 Aim for enhanced selectivity and novel binding modes to improve potency and reduce off-target effects.

Innovations in Linker Chemistry for Improved Degrader Profiles

The linker connecting the cIAP1 ligand to the target protein-binding moiety is not merely a passive spacer but plays a critical role in the efficacy of the degrader. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (cIAP1-degrader-target protein), which is a prerequisite for successful protein degradation. sci-hub.se

Initial PROTAC designs often employed flexible polyethylene (B3416737) glycol (PEG) or simple alkyl chains. sci-hub.se However, research has shown that the atomic composition of the linker can have profound effects. For instance, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that the incorporation of oxygen atoms can inhibit PROTAC activity in some contexts. sci-hub.se

Current innovations in linker chemistry focus on creating more rigid and functional linkers. The introduction of motifs like piperazine (B1678402)/piperidine rings or alkynes can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, and can also lead to more favorable conformations for ternary complex formation. sci-hub.se The optimization of linker length is also crucial, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the E3 ligase and target protein into proximity. nih.gov For example, in a series of BTK-targeting PROTACs, reducing the linker length below 11 atoms significantly diminished the degradation activity. nih.gov

Future advancements will likely involve the development of "smart" linkers that are, for instance, responsive to the tumor microenvironment or can be activated by light (photocaged PROTACs), offering greater spatiotemporal control over protein degradation. nih.gov

Table 2: Impact of Linker Composition on PROTAC Efficacy

Linker Type Key Characteristics Impact on Degrader Profile
Alkyl Chains Flexible, synthetically accessible. sci-hub.se Can be a good starting point for length optimization. sci-hub.se
Polyethylene Glycol (PEG) Increases hydrophilicity. sci-hub.se Can sometimes inhibit PROTAC activity compared to alkyl chains. sci-hub.se
Heterocyclic Scaffolds (e.g., piperazine) Impart rigidity, can improve solubility. sci-hub.se Can lead to more potent degraders with improved physicochemical properties. sci-hub.se
Alkynes Rigid, can be used in "click chemistry" for library synthesis. sci-hub.se Can enhance potency and provides a modular approach to PROTAC synthesis. sci-hub.se

Exploration of New Target Protein Classes for Degradation

A significant advantage of the PROTAC technology is its potential to target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins. nih.gov cIAP1-based degraders have been successfully employed to target a range of proteins implicated in various diseases.

Early work demonstrated the degradation of cellular retinoic acid-binding protein-II (CRABP-II) using a hybrid molecule composed of a cIAP1 ligand and all-trans retinoic acid (ATRA). nih.govnih.gov This approach has since been expanded to target a variety of other proteins, including the oncoprotein BCR-ABL in chronic myeloid leukemia and various nuclear receptors. nih.gov

The expanding toolbox of cIAP1 ligands and innovative linker technologies is enabling the exploration of an ever-wider range of target proteins. Future research will undoubtedly focus on identifying and validating new therapeutic targets for degradation in areas of high unmet medical need, such as neurodegenerative diseases and a broader spectrum of cancers. The ability to achieve selective degradation of a target protein, and in some cases, the dual degradation of both the target and cIAP1 itself, presents a promising therapeutic strategy. nih.gov

Table 3: Examples of Proteins Targeted by cIAP1-Based Degraders

Target Protein cIAP1-Based Degrader (SNIPER) Therapeutic Area Reference(s)
CRABP-II SNIPER-4 Cancer nih.gov
BCR-ABL SNIPER(ABL) Chronic Myeloid Leukemia nih.gov
Androgen Receptor (AR) SNIPER(AR) Prostate Cancer nih.gov
Estrogen Receptor (ER) SNIPER(ER) Breast Cancer nih.gov
Bruton's Tyrosine Kinase (BTK) IAP-recruiting PROTAC B-cell malignancies nih.gov
Bromodomain-containing protein 4 (BRD4) IAP-recruiting PROTAC Cancer biorxiv.org

Integration with Advanced Omics Technologies for Mechanistic Insights

Understanding the precise molecular consequences of inducing protein degradation is paramount for the development of safe and effective therapeutics. Advanced omics technologies, particularly proteomics, are proving to be indispensable tools for gaining deep mechanistic insights into the action of cIAP1-based degraders.

Global quantitative proteomics can provide an unbiased view of the cellular proteins that are degraded upon treatment with a specific PROTAC, confirming on-target activity and identifying potential off-target effects. Furthermore, specialized proteomic techniques allow for the detailed characterization of the ubiquitin modifications that are installed on the target protein.

Recent studies have revealed that cIAP1-based degraders can induce the formation of complex, branched ubiquitin chains on target proteins. Specifically, it has been shown that the efficacy of these degraders can depend on the K63-specific E2 enzyme UBE2N, which facilitates the assembly of highly complex K48/K63 and K11/K48 branched ubiquitin chains. nih.govnih.gov This "ubiquitin code" is a critical determinant of the substrate's fate, with these branched chains efficiently recruiting the proteasome for degradation. nih.govnih.gov

The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will provide a more holistic understanding of the cellular response to targeted protein degradation, paving the way for more rational drug design and personalized medicine approaches.

Potential for Combinatorial Degradation Strategies

The versatility of cIAP1-based degraders opens up exciting possibilities for combinatorial therapeutic strategies. This can involve the design of a single molecule that can degrade multiple targets or the combination of a cIAP1-based degrader with other therapeutic agents.

One intriguing approach is the development of SNIPERs that induce the degradation of both the target protein and cIAP1 itself. nih.gov This dual-action mechanism could be particularly beneficial in cancer therapy, where both the target protein and cIAP1 may contribute to disease progression.

Furthermore, cIAP1 antagonists are being explored in combination with other cancer therapies, such as checkpoint inhibitors and radiation therapy. nih.gov For instance, the cIAP1/2 antagonist ASTX660 has shown additive anti-tumor activity when combined with PD-1 blockade and radiation in preclinical models of head and neck cancer. nih.gov The rationale behind this combination is that cIAP1/2 antagonism can enhance anti-tumor immunity by increasing dendritic cell activation and T-cell priming. nih.gov

Future research will likely explore a wide range of combinatorial strategies, including the combination of cIAP1-based degraders with other targeted therapies, chemotherapies, and immunotherapies to achieve synergistic anti-cancer effects and overcome drug resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.